molecular formula C10H12N4O4S B2692229 1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-methylthiazol-2-yl)urea CAS No. 2034535-74-3

1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-methylthiazol-2-yl)urea

Cat. No.: B2692229
CAS No.: 2034535-74-3
M. Wt: 284.29
InChI Key: QUGQSFJJKKVSHA-UHFFFAOYSA-N
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Description

1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-methylthiazol-2-yl)urea is a synthetic organic compound that features a unique combination of oxazolidinone and thiazole moieties. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. Its structure suggests it may possess significant biological activity, making it a subject of ongoing research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-methylthiazol-2-yl)urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with phosgene or a phosgene substitute under controlled conditions to form the oxazolidinone ring.

    Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The final step involves coupling the oxazolidinone and thiazole intermediates through a urea linkage. This can be done using a coupling reagent such as carbonyldiimidazole (CDI) or a similar agent under mild conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-methylthiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under catalytic hydrogenation conditions to modify the oxazolidinone or thiazole rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced oxazolidinone or thiazole derivatives.

    Substitution Products: Various substituted thiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, it is being investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industrial Chemistry: The compound’s stability and reactivity make it useful in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism by which 1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-methylthiazol-2-yl)urea exerts its effects is not fully understood but is believed to involve:

    Molecular Targets: Potential targets include enzymes involved in cell wall synthesis, DNA replication, or protein synthesis.

    Pathways: The compound may interfere with key biochemical pathways, leading to the inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    Oxazolidinones: Compounds like linezolid, which are known for their antibacterial properties.

    Thiazoles: Compounds such as thiamine (vitamin B1) and various thiazole-based drugs.

Uniqueness: 1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-methylthiazol-2-yl)urea is unique due to its combined oxazolidinone and thiazole structure, which may confer distinct biological activities not seen in simpler analogs. This dual functionality could enhance its efficacy and broaden its range of applications.

Properties

IUPAC Name

1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4-methyl-1,3-thiazol-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4S/c1-6-5-19-9(12-6)13-8(16)11-2-3-14-7(15)4-18-10(14)17/h5H,2-4H2,1H3,(H2,11,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGQSFJJKKVSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)NCCN2C(=O)COC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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